2-Pentanamido-3-phenylpropanoic acid

Description

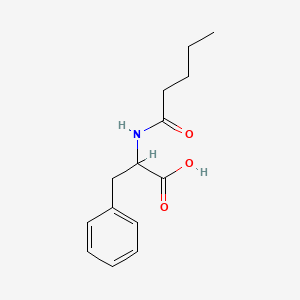

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(pentanoylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-3-9-13(16)15-12(14(17)18)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQLJEQFZUMUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Strategies for 2 Pentanamido 3 Phenylpropanoic Acid and Its Analogs

Strategic Approaches to Amide Bond Formation in Phenylpropanoic Acid Scaffolds

The core of synthesizing 2-Pentanamido-3-phenylpropanoic acid lies in the formation of an amide linkage between the amino group of a 2-amino-3-phenylpropanoic acid backbone and the carboxyl group of pentanoic acid. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Conventional methods for amide bond formation often employ stoichiometric activating agents to convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride, anhydride, or activated ester. ucl.ac.uknih.gov The Schotten-Baumann reaction, for instance, involves the conversion of the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride, which then readily reacts with the amine. researchgate.net More contemporary methods utilize coupling reagents that generate reactive intermediates in situ. nih.gov

Recent advancements have focused on direct amidation reactions that use catalysts to couple carboxylic acids and amines without the need for stoichiometric activators, improving atom economy. researchgate.net Boron-based reagents, such as boronic acids and borate (B1201080) esters like B(OCH2CF3)3, have emerged as effective catalysts or mediators for direct amide synthesis, often proceeding under mild conditions. acs.orgnih.govorganic-chemistry.org Similarly, certain Lewis acids like titanium tetrachloride (TiCl4) can mediate the direct condensation of carboxylic acids and amines, providing the desired amide products in high purity. nih.gov

| Method | Activating/Mediating Agent | Key Characteristics | Byproducts |

|---|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Highly reactive intermediate; often high yields. | HCl, SO₂, CO, CO₂ |

| Coupling Reagents | Carbodiimides (e.g., EDC), HATU, T3P | Mild conditions; widely used in peptide synthesis. ucl.ac.uk | Urea (B33335) derivatives, phosphonic acid residues. |

| Boron-Mediated Amidation | Boronic acids, B(OCH₂CF₃)₃ | Catalytic or stoichiometric; often mild conditions with low racemization. acs.orgnih.gov | Water, borate residues. |

| Lewis Acid Mediation | Titanium tetrachloride (TiCl₄) | Effective for direct condensation; requires stoichiometric amounts. nih.gov | Metal oxides, water. |

| Direct Thermal Condensation | Heat | Reagent-free; high temperatures required, limited substrate scope. acs.org | Water |

The most direct and efficient route to this compound utilizes L-phenylalanine as the starting material. This approach leverages the pre-existing and stereochemically defined 2-amino-3-phenylpropanoic acid scaffold. The synthesis is a straightforward N-acylation of the primary amino group of phenylalanine.

The reaction is typically performed by reacting L-phenylalanine with an activated form of pentanoic acid, such as pentanoyl chloride, under basic conditions (a variation of the Schotten-Baumann reaction). uni-duesseldorf.de To prevent unwanted side reactions, such as polymerization or esterification, the carboxylic acid functional group of phenylalanine may first be protected, for instance, as a methyl or benzyl (B1604629) ester. monash.edu Following the N-acylation step, a simple hydrolysis reaction removes the protecting group to yield the final product. Alternatively, coupling agents can be used to directly link pentanoic acid to the unprotected phenylalanine, though careful control of reaction conditions is necessary to ensure selectivity.

An alternative, though less common, synthetic strategy involves starting with a 3-phenylpropanoic acid moiety and subsequently introducing the required functional groups. This multi-step process offers less stereocontrol and is generally more complex than the amino acid-mediated pathway.

A potential route could begin with the alpha-halogenation of 3-phenylpropanoic acid, for example, through a Hell-Volhard-Zelinsky reaction to produce 2-bromo-3-phenylpropanoic acid. This intermediate can then undergo a nucleophilic substitution reaction with an ammonia (B1221849) source to install the amino group at the C2 position, yielding a racemic mixture of phenylalanine. The final step would be the acylation of this amino group with pentanoic acid or its derivative. This pathway inherently produces a racemic product, which would necessitate a subsequent resolution step to isolate the desired stereoisomer.

Application of Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly applicable to the synthesis of N-acyl amino acids like this compound.

A primary green strategy is the use of biocatalysis. Enzymes such as lipases and acylases can catalyze the direct formation of the amide bond from pentanoic acid and phenylalanine. nih.govscispace.com These enzymatic reactions offer several advantages:

Mild Conditions : They typically occur in aqueous systems at or near room temperature and neutral pH, reducing energy consumption. researchgate.net

High Selectivity : Enzymes are often highly chemo-, regio-, and stereoselective, minimizing the need for protecting groups and reducing side product formation. uni-duesseldorf.de

Environmental Benignity : Enzymes are biodegradable and non-toxic catalysts. nih.gov

Another key green approach is the development of catalytic direct amidation methods. Using small amounts of a recyclable catalyst, such as ceric ammonium (B1175870) nitrate (B79036) or various boronic acids, avoids the poor atom economy associated with stoichiometric coupling reagents. organic-chemistry.orgmdpi.com The only byproduct in these reactions is water, making them highly atom-efficient. acs.org

Solvent selection is also crucial. Traditional amide syntheses often use hazardous solvents like DMF or chlorinated hydrocarbons. ucl.ac.uk Green alternatives include water, supercritical CO₂, or bio-based solvents like cyclopentyl methyl ether (CPME). nih.gov Solvent-free reaction conditions, sometimes facilitated by microwave irradiation, represent an even greener option, reducing waste and often dramatically shortening reaction times. mdpi.comresearchgate.net

| Principle | Application in Synthesis | Example |

|---|---|---|

| Catalysis | Using enzymes or chemical catalysts instead of stoichiometric reagents. | Lipase-catalyzed amidation of phenylalanine. nih.gov |

| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product. | Direct condensation of pentanoic acid and phenylalanine, producing only water as a byproduct. mdpi.com |

| Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Performing the reaction in water or cyclopentyl methyl ether. nih.gov |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure or using energy-efficient heating methods. | Microwave-assisted synthesis to reduce reaction time and energy input. mdpi.com |

| Renewable Feedstocks | Using starting materials derived from renewable sources. | Using L-phenylalanine produced via fermentation. |

Advanced Spectroscopic and Analytical Characterization of 2 Pentanamido 3 Phenylpropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom within 2-Pentanamido-3-phenylpropanoic acid can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pentanamido group, the phenylpropanoic acid backbone, and the aromatic ring.

The protons of the terminal methyl group of the pentanoyl chain are anticipated to appear as a triplet at the most upfield region. The adjacent methylene (B1212753) groups of the pentanoyl chain will present as complex multiplets due to spin-spin coupling. The protons of the methylene group alpha to the amide carbonyl will likely resonate as a triplet.

The methine proton alpha to the carboxylic acid and the amide nitrogen will appear as a doublet of doublets, coupled to the adjacent methylene protons of the phenylpropyl group. The benzylic protons will also exhibit a complex splitting pattern, appearing as two distinct multiplets due to their diastereotopic nature. The aromatic protons of the phenyl ring are expected to resonate in the downfield region, typically between 7.2 and 7.4 ppm, as a multiplet. The amide proton will likely appear as a doublet, and the carboxylic acid proton as a broad singlet at a significantly downfield chemical shift.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| -CH₃ (Pentanoyl) | ~0.9 | t | ~7.0 |

| -CH₂-CH₂-CH₃ (Pentanoyl) | ~1.3 | m | - |

| -CH₂-CH₂-C=O (Pentanoyl) | ~1.6 | m | - |

| -CH₂-C=O (Pentanoyl) | ~2.2 | t | ~7.5 |

| -CH₂-Ph | ~3.1, ~3.2 | dd, dd | ~14.0, ~5.0 |

| -CH(NH)- | ~4.7 | dd | ~8.0, ~5.0 |

| Ar-H | ~7.2-7.4 | m | - |

| -NH- | ~8.0 | d | ~8.0 |

| -COOH | ~12.0 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum of this compound is expected to display fourteen distinct signals, corresponding to each unique carbon atom in the structure.

The carbonyl carbons of the amide and carboxylic acid functional groups are anticipated to resonate at the most downfield chemical shifts, typically above 170 ppm. The aromatic carbons of the phenyl ring will appear in the region of approximately 127 to 136 ppm. The alpha-carbon of the amino acid backbone is expected around 54 ppm. The carbons of the pentanoyl chain will be found in the upfield region of the spectrum, with the terminal methyl carbon being the most shielded.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (Pentanoyl) | ~14.0 |

| -CH₂-CH₂-CH₃ (Pentanoyl) | ~22.5 |

| -CH₂-CH₂-C=O (Pentanoyl) | ~28.0 |

| -CH₂-C=O (Pentanoyl) | ~36.5 |

| -CH₂-Ph | ~38.0 |

| -CH(NH)- | ~54.0 |

| Ar-C (para) | ~127.0 |

| Ar-C (ortho) | ~128.5 |

| Ar-C (meta) | ~129.5 |

| Ar-C (ipso) | ~136.0 |

| -C=O (Amide) | ~173.0 |

| -COOH | ~175.0 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for the identification of functional groups within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibrations of the carboxylic acid and amide groups are expected to appear as strong absorptions around 1700-1725 cm⁻¹ and 1640-1660 cm⁻¹ (Amide I band), respectively.

The N-H stretching vibration of the secondary amide should be observable as a distinct peak around 3280-3300 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1530-1550 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be present above 3000 cm⁻¹, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| N-H Stretch (Amide) | 3280-3300 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C=O Stretch (Amide I) | 1640-1660 | Strong |

| N-H Bend (Amide II) | 1530-1550 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium |

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the accurate determination of molecular weight and elemental composition, as well as for gaining insights into the fragmentation patterns of a molecule.

High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI)

HRMS-ESI is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In positive ion mode, the molecule is expected to be detected as the protonated species [M+H]⁺, with a calculated exact mass that can be used to confirm its elemental formula (C₁₄H₁₉NO₃). The high resolution of the mass analyzer allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Under collision-induced dissociation (CID) conditions, the protonated molecule will undergo fragmentation, providing valuable structural information. Common fragmentation pathways would include the loss of water from the carboxylic acid group, cleavage of the amide bond, and loss of the entire pentanamido group. The fragmentation of the phenylpropyl side chain, such as the loss of the benzyl (B1604629) group, is also a plausible pathway. Analysis of these fragment ions allows for the confirmation of the connectivity of the different structural motifs within the molecule.

Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis

The precise and accurate characterization of "this compound" is crucial for its application in various scientific disciplines, particularly in metabolomics where it may serve as a biomarker or a metabolic intermediate. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands out as a premier analytical technique for the purity assessment and quantitative analysis of this and other N-acyl amino acids. This section will focus on the application of HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) for this purpose.

High-Performance Liquid Chromatography Coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS/MS) in Metabolomic Applications

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a powerful and highly sensitive analytical technique extensively utilized in metabolomic studies for the detection and quantification of a wide array of small molecules, including N-acyl amino acids like this compound. This method combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it an ideal platform for analyzing complex biological matrices.

In the context of metabolomics, HPLC-ESI-MS/MS can be employed to determine the purity of synthetic this compound standards and to accurately quantify its presence in biological samples such as plasma, urine, or cell extracts. The technique's ability to distinguish between structurally similar compounds and its low limits of detection are paramount for understanding the metabolic pathways and cellular functions involving this compound.

Chromatographic Separation:

A reversed-phase HPLC method is typically employed for the separation of N-acyl amino acids. A C18 column is a common choice, offering good retention and separation of moderately nonpolar compounds like this compound. The mobile phase usually consists of a gradient mixture of an aqueous solution (often containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a range of polarities.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Expected Retention Time | 6-8 minutes |

Note: These are representative parameters and may require optimization for specific instrumentation and sample matrices.

Electrospray Ionization and Mass Spectrometry (ESI-MS/MS):

Following chromatographic separation, the analyte is introduced into the mass spectrometer via an electrospray ionization source. ESI is a soft ionization technique that allows for the ionization of thermally labile and non-volatile molecules like this compound with minimal fragmentation, typically forming protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.

For quantitative analysis, tandem mass spectrometry (MS/MS) is operated in the Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to select the precursor ion (the protonated or deprotonated molecule of this compound). This selected ion is then fragmented in the collision cell (Q2) by collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting product ions are then filtered by the third quadrupole (Q3) and detected. The specificity of monitoring a particular precursor-to-product ion transition significantly reduces chemical noise and enhances the sensitivity and selectivity of the analysis.

The fragmentation of N-acylated amino acids in ESI-MS/MS typically involves the cleavage of the amide bond and fragmentation of the acyl chain. For this compound, the protonated molecule (m/z 250.14) is expected to be the precursor ion in positive ion mode. Key product ions would likely result from the neutral loss of water, the loss of the pentanoyl group, and fragmentation of the phenylalanine moiety.

Table 2: Predicted ESI-MS/MS Parameters for this compound

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 250.14 |

| Product Ion 1 (Q3) | m/z 166.09 (Loss of pentanamide) |

| Product Ion 2 (Q3) | m/z 120.08 (Fragment from phenylalanine) |

| Collision Energy | 15-25 eV (To be optimized) |

| Dwell Time | 100 ms |

Note: The exact m/z values and collision energies are predictive and require experimental verification.

Quantitative Analysis and Purity Assessment:

For quantitative analysis, a calibration curve is constructed by analyzing a series of known concentrations of a purified this compound standard. The peak area of the analyte is plotted against its concentration to establish a linear relationship. This calibration curve is then used to determine the concentration of the compound in unknown samples. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification.

Purity assessment is achieved by analyzing a high-concentration solution of the compound. The presence of any impurities will be evident as additional peaks in the chromatogram. The high resolution and mass accuracy of modern mass spectrometers can aid in the tentative identification of these impurities based on their exact mass.

Table 3: Representative Quantitative Performance Data for an HPLC-ESI-MS/MS Method

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

Note: These values represent typical performance characteristics for HPLC-ESI-MS/MS methods in metabolomics and would need to be established for this compound through method validation.

Mechanistic Investigations of 2 Pentanamido 3 Phenylpropanoic Acid S Biological Activities

In Vitro Studies of Enzyme Inhibition and Modulation

Urease Enzyme Inhibition and Kinetic Studies

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. This activity can contribute to the pathogenesis of infections by organisms such as Helicobacter pylori. Inhibition of urease is a therapeutic strategy to counteract these effects.

Despite a search for data regarding the inhibitory effects of 2-Pentanamido-3-phenylpropanoic acid on the urease enzyme, no studies detailing its inhibition constants (IC₅₀), kinetic mechanisms (e.g., competitive, non-competitive), or interactions with the enzyme's active site have been identified.

Exploration of Interactions with Metallocarboxypeptidases

Metallocarboxypeptidases are a class of zinc-containing enzymes that cleave C-terminal amino acid residues from peptides and proteins. They are involved in various physiological processes, and their inhibition can have therapeutic applications.

No research was found that specifically investigates the interaction between this compound and any metallocarboxypeptidases. Consequently, there is no available data on its potential inhibitory activity, binding affinity, or mode of interaction with this class of enzymes.

Analysis of Phospholipase A2 Inhibitory Activity

Phospholipase A2 (PLA2) enzymes are responsible for hydrolyzing the sn-2 position of glycerophospholipids, releasing fatty acids and lysophospholipids. These products can be precursors to inflammatory mediators. nih.gov Therefore, PLA2 is a target for the development of anti-inflammatory agents.

There are no published studies that assess the inhibitory potential of this compound against Phospholipase A2. Data on its ability to modulate PLA2 activity is not available.

Receptor Ligand Binding and Modulation Studies

Assessment of Angiotensin-II Receptor Antagonism Potential

The angiotensin-II receptor, particularly the AT₁ subtype, is a key component of the renin-angiotensin system, which regulates blood pressure and cardiovascular homeostasis. dovepress.com Antagonists of this receptor are widely used as antihypertensive medications. nih.govnih.gov

A review of the available scientific literature did not uncover any studies that have evaluated the binding affinity or antagonistic potential of this compound at the angiotensin-II receptor.

Exploration of Dopamine (B1211576) Receptor (D2/D3) Binding Properties

A review of the scientific literature did not yield specific studies investigating the binding properties of this compound with dopamine D2 or D3 receptors. Consequently, binding affinities such as Ki (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values for this particular compound at these receptors are not available.

The dopamine D2-like receptors, which include the D2, D3, and D4 subtypes, are crucial targets for drugs treating neurological and psychiatric disorders. These receptors share significant structural similarities, making the development of subtype-selective ligands a key challenge in pharmacology. The affinity of a ligand for these receptors is typically determined through competitive binding assays, where the compound's ability to displace a known radiolabeled ligand is measured.

| Parameter | This compound |

| Dopamine D2 Receptor Binding Affinity (Ki) | No data available in the reviewed literature |

| Dopamine D3 Receptor Binding Affinity (Ki) | No data available in the reviewed literature |

| D2/D3 Selectivity Ratio | No data available in the reviewed literature |

| Assay Type | Not Applicable |

Characterization of Sigma Receptor (σ1/σ2) Interactions

There is no specific data in the reviewed scientific literature concerning the interaction of this compound with sigma-1 (σ1) or sigma-2 (σ2) receptors. These receptors are unique proteins implicated in a wide range of cellular functions and are targets for various therapeutic areas, including neurodegenerative diseases and cancer. The characterization of a compound's interaction with sigma receptors involves determining its binding affinity and functional activity (agonist or antagonist).

| Parameter | This compound |

| Sigma-1 (σ1) Receptor Binding Affinity (Ki) | No data available in the reviewed literature |

| Sigma-2 (σ2) Receptor Binding Affinity (Ki) | No data available in the reviewed literature |

| σ1/σ2 Selectivity Ratio | No data available in the reviewed literature |

| Functional Activity (Agonist/Antagonist) | No data available in the reviewed literature |

Investigation of Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Scientific investigation into the direct modulation of Peroxisome Proliferator-Activated Receptors (PPARs) by this compound has not been reported in the available literature. PPARs are a group of nuclear receptors (including subtypes PPARα, PPARγ, and PPARβ/δ) that play essential roles in regulating lipid metabolism, inflammation, and energy homeostasis. While other phenylpropanoic acid derivatives and certain N-acyl amino acids have been identified as PPAR agonists, specific data on the activity of this compound at these receptors, such as EC₅₀ values (half-maximal effective concentration) from transactivation assays, are absent.

| PPAR Subtype | Modulation by this compound |

| PPARα (alpha) | No data available in the reviewed literature |

| PPARγ (gamma) | No data available in the reviewed literature |

| PPARβ/δ (beta/delta) | No data available in the reviewed literature |

Methodologies for In Vitro Receptor Binding Assays (e.g., Radioligand Binding, Autoradiography)

The interaction of a compound like this compound with specific receptors is quantified using various established in vitro methodologies. These assays are crucial for determining the binding affinity, selectivity, and density of receptors.

Radioligand Binding Assays: This is the most common technique to characterize the interaction between a ligand and a receptor. It relies on the use of a radiolabeled compound (radioligand) that binds with high affinity and specificity to the target receptor.

Saturation Assays: These experiments are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity. Increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached.

Competition (or Displacement) Assays: These assays are used to determine the affinity of an unlabeled compound (like this compound) for a receptor. A fixed concentration of a specific radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the data are used to calculate the IC₅₀ value. The IC₅₀ is then converted to an inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.

Autoradiography: This technique allows for the visualization of the anatomical distribution of receptors within a tissue section. Tissue slices are incubated with a radioligand, washed to remove unbound ligand, and then exposed to a photographic emulsion or a phosphor imaging plate. The resulting image reveals the location and density of the target receptors. When combined with competition studies, where adjacent tissue sections are incubated with the radioligand plus an unlabeled competitor, autoradiography can also demonstrate the specificity of the binding.

| Assay Type | Primary Data Obtained | Description |

| Radioligand Saturation Assay | Kd (Affinity), Bmax (Receptor Density) | Measures the binding of increasing concentrations of a radioligand to determine the receptor's affinity and concentration. |

| Radioligand Competition Assay | IC₅₀, Ki (Inhibitory Affinity) | Measures the ability of an unlabeled compound to displace a specific radioligand to determine its binding affinity. |

| Autoradiography | Receptor Localization and Density | Visualizes the distribution of radioligand binding sites within a tissue section. |

Molecular Mechanisms of Action in Diverse Biological Systems

Elucidation of Antioxidant Activity Mechanisms

Specific studies detailing the antioxidant activity and mechanisms of this compound are not present in the reviewed scientific literature. The antioxidant potential of a compound is typically evaluated by its ability to neutralize free radicals and reactive oxygen species (ROS).

Common mechanisms of antioxidant action include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it.

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical.

Radical Adduct Formation (RAF): The antioxidant compound forms a stable adduct with the free radical.

While the parent amino acid, L-phenylalanine, is generally considered to have low intrinsic antioxidant activity due to its stable phenyl group, acylation could potentially modify its properties. However, without experimental data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ORAC (Oxygen Radical Absorbance Capacity), the antioxidant mechanism of this compound remains uncharacterized.

Investigation of Anti-inflammatory Pathways

The specific effects of this compound on anti-inflammatory pathways have not been elucidated in the available research. Anti-inflammatory activity is often mediated through the modulation of key signaling pathways and the production of inflammatory mediators.

Key anti-inflammatory pathways that are often investigated include:

Inhibition of Cyclooxygenase (COX) Enzymes: Reducing the production of prostaglandins.

Modulation of Cytokine Production: Decreasing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) or increasing anti-inflammatory cytokines (e.g., IL-10).

Inhibition of the NF-κB Pathway: Blocking the transcription factor NF-κB, which is a central regulator of the inflammatory response.

While some complex derivatives of phenylpropanoic acid have been shown to modulate cytokine levels, there is no direct evidence to indicate which, if any, of these pathways are affected by this compound.

Characterization of Antimicrobial Mechanisms of Action

The antimicrobial activity of N-acyl amino acids, including this compound, is thought to be significantly influenced by their amphiphilic nature, which facilitates interaction with and disruption of microbial cell membranes. The lipophilic acyl chain and the hydrophilic amino acid core are key to this mechanism.

Research on related compounds suggests that the primary mode of antimicrobial action involves the perturbation of the bacterial cell membrane's integrity. The hydrophobic tail can insert into the lipid bilayer, leading to a loss of membrane potential, leakage of cellular contents, and ultimately, cell death. The effectiveness of this disruption often correlates with the length of the acyl chain, with intermediate chain lengths showing optimal activity.

One study on N-acetyl-phenylalanine, a structurally similar compound, indicated a potential mechanism involving the interference with cell wall synthesis in Gram-positive bacteria. Specifically, it was suggested that the compound might disturb the synthesis of D-alanyl-D-alanine, a crucial component of peptidoglycan, the main structural element of the bacterial cell wall mbl.or.krresearchgate.net. This disruption would weaken the cell wall, making the bacterium susceptible to osmotic lysis.

The selectivity of such compounds for bacterial over mammalian cells is attributed to differences in membrane composition. Bacterial membranes are generally more negatively charged due to the presence of phospholipids (B1166683) like phosphatidylglycerol and cardiolipin, which promotes interaction with the amino acid derivatives.

Table 1: Postulated Antimicrobial Mechanisms of this compound Based on Related Compounds

| Mechanism | Target | Effect | Supporting Evidence from Related Compounds |

| Membrane Disruption | Bacterial Cell Membrane | Increased permeability, depolarization, leakage of cellular contents | Lipophilic acyl chains of N-acyl amino acids insert into the lipid bilayer, causing damage. nih.govscispace.com |

| Inhibition of Cell Wall Synthesis | Peptidoglycan Biosynthesis | Interference with D-alanyl-D-alanine synthesis | N-acetyl-phenylalanine has been shown to potentially disrupt this pathway in Gram-positive bacteria. mbl.or.krresearchgate.net |

| Quorum Sensing Inhibition | Bacterial Communication Systems | Disruption of virulence factor production and biofilm formation | Phenylalanine derivatives have been identified as potential quorum sensing inhibitors. nih.gov |

Analysis of Anticancer Modulatory Effects

The potential anticancer effects of this compound are likely mediated through the induction of apoptosis (programmed cell death) and the arrest of the cell cycle in cancer cells. Studies on various phenylalanine derivatives have provided insights into these mechanisms.

Induction of Apoptosis:

One of the primary proposed mechanisms is the activation of apoptotic pathways. A novel L-phenylalanine dipeptide derivative, HXL131, has been shown to induce apoptosis in prostate cancer cells. This induction was associated with the upregulation of several key proteins involved in the apoptotic cascade nih.govnih.gov. It is plausible that this compound could trigger similar pathways, leading to the controlled elimination of cancer cells. The intrinsic apoptotic pathway, involving the mitochondria, is a likely target. This pathway is regulated by the Bcl-2 family of proteins, and a shift in the balance towards pro-apoptotic members like Bax and Bak can lead to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.

Cell Cycle Arrest:

Another significant anticancer mechanism is the disruption of the normal cell cycle progression in malignant cells. The same study on HXL131 demonstrated that the compound could arrest the cell cycle at the G2/M phase nih.govnih.gov. This prevents the cancer cells from dividing and proliferating. Cell cycle arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. An increase in the expression of CDK inhibitors or a decrease in the levels of key cyclins can halt the cell cycle at specific checkpoints, providing an opportunity for DNA repair or, if the damage is too severe, the initiation of apoptosis. Research on other anticancer agents has shown that G2/M arrest can be triggered by various cellular stresses, including those induced by chemotherapeutic compounds mdpi.com.

Table 2: Potential Anticancer Mechanisms of this compound Based on Phenylalanine Derivatives

| Mechanism | Cellular Process | Key Molecular Targets (Hypothesized) | Findings from Related Phenylalanine Derivatives |

| Apoptosis Induction | Programmed Cell Death | Caspase cascade, Bcl-2 family proteins | A novel L-phenylalanine dipeptide (HXL131) induces apoptosis in prostate cancer cells and upregulates apoptosis-related proteins. nih.govnih.gov |

| Cell Cycle Arrest | Cell Division and Proliferation | Cyclin-dependent kinases (CDKs), Cyclins | HXL131 causes cell cycle arrest at the G2/M phase in prostate cancer cells. nih.govnih.gov |

| Modulation of Signaling Pathways | Signal Transduction | PI3K/Akt pathway | Aromatic amino acids can influence cellular metabolic dynamics and signaling pathways like mTOR. frontiersin.org |

Detailed Study of Antitrypanosomal Activity Pathways

The search for new drugs against trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma, has focused on targeting metabolic pathways that are essential for the parasite's survival and differ from those of the mammalian host.

Inhibition of Key Glycolytic Enzymes:

The bloodstream form of Trypanosoma brucei is entirely dependent on glycolysis for its energy production. This makes the enzymes of the glycolytic pathway attractive targets for drug development. Several enzymes in the trypanosomal glycolytic pathway have been identified as potential targets for inhibitors. For instance, enolase is a crucial enzyme in this pathway, and its inhibition has been shown to have anti-trypanosomal activity mdpi.com. While there is no direct evidence of this compound inhibiting these enzymes, its structure as an amino acid derivative suggests it could potentially be designed to fit into the active site of these enzymes, acting as a competitive or non-competitive inhibitor.

Disruption of Amino Acid Transport:

Trypanosomes rely on the uptake of amino acids from their host for various metabolic processes, including protein synthesis and energy production. They possess a variety of amino acid transporters on their cell surface to facilitate this uptake gla.ac.uk. Phenylalanine and its analogues are known to be transported into trypanosomes via specific transporters nih.gov. Therefore, this compound could potentially act as a competitive inhibitor of these transporters, thereby starving the parasite of essential nutrients. Furthermore, if the compound is transported into the cell, it could interfere with intracellular metabolic pathways.

Table 3: Potential Antitrypanosomal Mechanisms of this compound

| Mechanism | Target Pathway/Protein | Rationale for Targeting | Potential Action of the Compound |

| Enzyme Inhibition | Glycolytic Enzymes (e.g., Enolase) | Trypanosoma brucei is solely reliant on glycolysis for ATP production. mdpi.com | Competitive or allosteric inhibition of key enzymes, disrupting energy metabolism. |

| Amino Acid Transporter Blockade | Phenylalanine Transporters | Parasites require host amino acids for survival and proliferation. gla.ac.uknih.gov | Competitive inhibition of phenylalanine uptake, leading to nutrient deprivation. |

| Interference with Protein Synthesis | Aminoacyl-tRNA Synthetases | These enzymes are essential for protein synthesis and present structural differences between the parasite and the host. nih.gov | Inhibition of the enzyme responsible for charging tRNA with phenylalanine, halting protein production. |

Computational Chemistry and Structure Activity Relationship Sar Analysis of 2 Pentanamido 3 Phenylpropanoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Prediction of Enzyme Active Site Binding Modes and Affinities

There is no available research detailing molecular docking simulations to predict how 2-Pentanamido-3-phenylpropanoic acid binds to the active sites of specific enzymes. Such studies are crucial for understanding potential inhibitory or modulatory effects on enzyme function, but this information is currently absent from the scientific record.

Characterization of Receptor Binding Sites and Key Interactions

Similarly, the scientific literature lacks studies focused on the characterization of receptor binding sites for this compound. Information on the key amino acid residues, hydrogen bonds, hydrophobic interactions, or other non-covalent bonds that would mediate its interaction with any biological receptor is not available.

Quantum Chemical Calculations for Electronic Structure and Thermodynamic Properties

Density Functional Theory (DFT) Studies on Molecular Electronic Structure

No published Density Functional Theory (DFT) studies were found for this compound. Consequently, detailed information on its molecular electronic structure, such as electron density distribution, electrostatic potential maps, and orbital shapes, remains uncalculated and uncharacterized.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's reactivity and kinetic stability. However, no studies have reported on the HOMO-LUMO energy gap or other quantum chemical descriptors for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biological activity of compounds based on their physicochemical properties. The development of a QSAR model requires a dataset of structurally related compounds with known activities. For this compound, there are no published QSAR studies, indicating a lack of sufficient data to build predictive models for its biological efficacy.

Conformational Analysis and Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational space of this compound over time, providing insights into its dynamic behavior in a simulated physiological environment. nih.govnih.gov An MD simulation would typically involve placing the molecule in a solvent box (e.g., explicit water) and calculating the forces between atoms to simulate their movement over nanoseconds or even microseconds. nih.gov Such simulations can reveal the most stable, low-energy conformations and the transitions between them. For instance, MD studies on similar phenylalanine derivatives have been used to investigate binding modes to protein targets. nih.govrsc.org It is hypothesized that intramolecular hydrogen bonds could play a role in stabilizing certain conformations, particularly between the amide proton and the carboxyl group or the carbonyl oxygen of the acyl chain. The phenyl ring of the phenylalanine residue and the alkyl chain of the pentanamido group contribute to the molecule's hydrophobic character, influencing its folding in an aqueous environment to minimize exposure of these nonpolar regions.

The results from such computational studies are typically summarized in Ramachandran-like plots for the backbone dihedral angles and probability distributions for other key torsional angles, illustrating the most populated conformational states. This information is invaluable for understanding how the molecule might adapt its shape to fit into a binding pocket of a receptor or enzyme.

| Structural Feature | Key Rotatable Bonds | Expected Flexibility | Potential Interactions |

| Phenylalanine Backbone | N-Cα (phi, φ) and Cα-C (psi, ψ) | High, defines overall backbone fold | Intramolecular H-bonding |

| Phenylalanine Side Chain | Cα-Cβ (chi1, χ1) and Cβ-Cγ (chi2, χ2) | Moderate, influences orientation of the phenyl ring | Hydrophobic interactions, π-stacking |

| Pentanamido Acyl Chain | C-C bonds within the pentyl group | High, allows for multiple chain conformations | van der Waals interactions |

| Amide Linkage | C-N bond | Restricted rotation (planar) | Potential for H-bond donation and acceptance |

Predictive Modeling of Pharmacological Profiles (e.g., oral bioavailability, permeability, transport properties)

Predictive, in silico models are essential tools in modern drug discovery for estimating the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, thereby forecasting its potential as a drug candidate. ingentaconnect.combenthamdirect.com These models use the molecular structure of a compound to predict its pharmacological profile, including oral bioavailability, permeability, and transport properties.

Oral Bioavailability: Oral bioavailability is a critical parameter that measures the fraction of an administered dose that reaches systemic circulation. nih.govnih.gov It is a complex property influenced by factors like aqueous solubility, membrane permeability, and first-pass metabolism. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to predict oral bioavailability based on calculated molecular descriptors. ingentaconnect.comnih.gov For this compound, key descriptors would include its molecular weight, lipophilicity (logP), polar surface area (PSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. Many predictive models are built using machine learning algorithms like support vector machines or random forests, trained on large datasets of compounds with known bioavailability data. researchgate.netprismbiolab.com

Permeability and Transport Properties: The ability of a molecule to pass through biological membranes, such as the intestinal epithelium, is crucial for oral absorption. nih.gov Permeability can be predicted using computational models that often correlate with data from in vitro assays like the Caco-2 cell permeability assay. researchgate.net Key physicochemical properties influencing passive diffusion include lipophilicity (logD at physiological pH), molecular size, and hydrogen bonding capacity. nih.gov The presence of both hydrophobic (phenyl and pentyl groups) and polar (carboxyl and amide groups) moieties in this compound suggests it may utilize both passive diffusion and potentially interact with membrane transporters. Computational models can predict the likelihood of a compound being a substrate for uptake or efflux transporters (like P-glycoprotein), which can significantly impact its net absorption and distribution. optibrium.com

Below is a table of predicted ADME properties for this compound based on typical ranges seen for orally available small molecules. These are theoretical values derived from general principles of medicinal chemistry and are not based on experimental data for this specific compound.

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | 277.35 g/mol | Within the typical range for good oral bioavailability (<500 g/mol ) |

| logP (Octanol/Water) | ~2.5 - 3.5 | Indicates moderate lipophilicity, favorable for membrane permeability |

| Polar Surface Area (PSA) | ~70-80 Ų | Suggests good potential for cell membrane permeation (<140 Ų) |

| Hydrogen Bond Donors | 2 | Favorable for permeability (≤5) |

| Hydrogen Bond Acceptors | 3 | Favorable for permeability (≤10) |

| Rotatable Bonds | 8 | Indicates moderate conformational flexibility, may impact binding and permeability |

| Predicted Oral Bioavailability | Moderate to High | Based on fulfillment of several criteria for drug-likeness |

| Predicted Permeability (e.g., Caco-2) | Moderate to High | Lipophilicity and PSA are in a favorable range for passive diffusion |

| P-gp Substrate Prediction | Unlikely/Weak | Lacks common structural motifs for strong P-gp substrates |

These in silico predictions provide a valuable preliminary assessment of the pharmacological profile of this compound. patheon.com However, these predictions must be confirmed and refined through experimental studies.

Metabolomic Context and Biological Significance of 2 Pentanamido 3 Phenylpropanoic Acid

Identification in Biological Samples and Responses to Environmental Stressors

While specific data on "2-Pentanamido-3-phenylpropanoic acid" in plants is not extensively documented in broad scientific literature, it is classified as a derivative of phenylalanine. hmdb.ca Phenylalanine is a critical amino acid that serves as a building block for proteins and a precursor for a multitude of secondary metabolites in plants. frontiersin.org

Presence and Abundance in Plant Metabolomes under Saline-Alkali Stress

Saline-alkali stress is a significant environmental challenge for plants, leading to osmotic stress, ion toxicity, and high pH, which can disrupt metabolic balance. nih.govmdpi.com Plants adapt by synthesizing and accumulating various small-molecule organic compounds to maintain cellular water potential and protect macromolecular structures. nih.gov

In response to such stressors, plants are known to modulate their amino acid and secondary metabolite profiles. Metabolomic studies on plants like cotton under saline-alkali conditions have shown significant changes in the abundance of various amino acids, organic acids, and sugars. cabidigitallibrary.org For instance, under salt stress, cotton plants accumulate these compounds to aid in osmoregulation. cabidigitallibrary.org The application of exogenous amino acids, including phenylalanine, has been shown to improve salinity tolerance in crops such as spinach by enhancing antioxidant defense systems and maintaining ionic balance. tubitak.gov.trmdpi.com

Although direct evidence for the presence of this compound under these conditions is not specified in the available literature, the general response involves significant alterations in amino acid metabolism. cabidigitallibrary.org The accumulation of various metabolites is a key adaptive strategy. mdpi.com

Table 1: General Metabolite Changes in Plants Under Saline-Alkali Stress

| Metabolite Class | Change in Abundance | Adaptive Function | Reference |

|---|---|---|---|

| Amino Acids (e.g., Proline) | Increased | Osmoregulation, Osmotic Adjustment | nih.govmdpi.com |

| Organic Acids | Increased | Osmoregulation, Ion Balance | cabidigitallibrary.org |

| Soluble Sugars | Increased | Osmoregulation, Energy Source | nih.govcabidigitallibrary.org |

| Polyphenols | Increased | Antioxidant Activity, ROS Scavenging | mdpi.com |

Biosynthetic Pathways and Metabolic Interconversions Involving Phenylpropanoic Acid Derivatives

The biosynthesis of this compound originates from the amino acid phenylalanine. hmdb.ca Phenylalanine itself is synthesized in plants through the shikimate pathway, which connects primary carbon metabolism to the production of aromatic amino acids. frontiersin.orgnih.gov This pathway is fundamental for creating a wide range of essential compounds. nih.gov

From phenylalanine, the phenylpropanoid pathway generates a vast array of secondary metabolites crucial for plant growth, development, and defense. mdpi.comnih.gov This pathway can be activated by various abiotic stresses, leading to the accumulation of protective phenolic compounds. mdpi.com this compound is an N-acyl amino acid, a class of compounds formed by linking a fatty acid to an amino acid via an amide bond. nih.govresearchgate.net The formation of such compounds involves the enzymatic conjugation of an acyl group (in this case, from pentanoic acid) to the amino group of phenylalanine. While the specific enzymes responsible for synthesizing this compound in plants are not detailed in available research, the general mechanism for N-acyl amino acid formation is recognized. nih.govresearchgate.net

Potential Role as an Endogenous Metabolite or Signaling Molecule in Biological Processes

Phenylpropanoic acid and its derivatives are recognized for their diverse biological roles, including acting as signaling molecules in plant-microbe interactions and defense responses. nih.govnih.gov Phenolic compounds derived from the phenylpropanoid pathway are instrumental in protecting plants against pathogens and environmental stressors. mdpi.comnih.gov

As an N-acylated aromatic amino acid, this compound belongs to a family of lipids that are structurally related to endocannabinoids and other signaling molecules. nih.govresearchgate.net N-acyl amino acids have been identified in various biological systems and are gaining interest for their potential biological importance. nih.gov In plants, related N-acyl compounds, such as N-linolenoyl-L-glutamine, act as elicitors of plant defense responses. nih.gov Given its structure, this compound could potentially be involved in cellular signaling cascades or act as a metabolic intermediate, although its specific functions remain an area for further investigation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Proline |

| N-linolenoyl-L-glutamine |

Future Research Directions and Translational Perspectives for 2 Pentanamido 3 Phenylpropanoic Acid

Rational Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

Currently, there are no published studies detailing the rational design and synthesis of novel analogs of 2-Pentanamido-3-phenylpropanoic acid. In principle, such research would involve computational modeling and medicinal chemistry to modify its structure. The goal would be to enhance its interaction with a specific biological target, thereby increasing its potency and selectivity. This process typically starts with identifying a biological target and understanding the compound's structure-activity relationship (SAR). Techniques like molecular docking could be used to predict how modifications to the pentanamido or phenylpropanoic acid moieties would affect binding affinity.

Table 1: Hypothetical Analog Design Strategies for this compound

| Modification Site | Strategy | Potential Outcome |

|---|---|---|

| Pentanoyl Chain | Chain extension/shortening, introduction of branching or unsaturation | Altered lipophilicity and target engagement |

| Phenyl Ring | Introduction of substituents (e.g., halogens, hydroxyl groups) | Modified electronic properties and binding interactions |

| Amide Linkage | Replacement with bioisosteres (e.g., ester, reverse amide) | Improved metabolic stability |

Integration of Multi-Omics Data for Systems-Level Understanding of Biological Roles

No multi-omics studies specifically focused on this compound have been identified. A systems-level investigation would integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's biological effects. For instance, after treating a relevant cell line or model organism with the compound, researchers could measure changes across these different molecular layers. This approach could help identify the pathways and networks modulated by the compound, offering clues to its mechanism of action and potential off-target effects. The fact that it has been detected in colorectal cancer metabolomics studies suggests that such an approach could yield valuable insights into its role in gut health and disease.

Exploration of Polypharmacology and Multi-Target Approaches for Complex Biological Systems

The polypharmacology of this compound remains unexplored. Polypharmacology is the principle that a single compound can interact with multiple biological targets. Investigating this aspect would involve screening the compound against a wide array of receptors, enzymes, and other proteins. This could reveal unexpected therapeutic opportunities or explain potential side effects. Given that the broader class of N-acyl amino acids interacts with components of the endocannabinoid system, a polypharmacological approach could explore a range of G-protein coupled receptors and ion channels to build a comprehensive target profile for this compound.

Development and Application of Advanced In Vitro Model Systems for Comprehensive Biological Evaluation

There is no evidence of this compound being evaluated using advanced in vitro models such as organ-on-a-chip, 3D spheroids, or organoids. These models offer a more physiologically relevant environment compared to traditional 2D cell cultures. For example, if the compound's link to colorectal cancer were to be investigated further, patient-derived colon cancer organoids or a gut-on-a-chip model could be used. These systems would allow for the study of its effects on tumor growth, cell migration, and interaction with the gut epithelium in a human-relevant context, providing more predictive data for potential clinical applications.

Q & A

Q. How can researchers optimize the synthesis of 2-Pentanamido-3-phenylpropanoic acid to improve yield and purity?

Methodological Answer: Employ statistical Design of Experiments (DoE) to systematically evaluate critical parameters such as reaction temperature, solvent polarity, and catalyst loading. A fractional factorial design reduces the number of experimental runs while capturing interactions between variables. For example, use a 2<sup>k-p</sup> design (where k is the number of factors and p the fraction) to identify significant variables. Post-optimization, validate results via response surface methodology (RSM) to refine conditions .

Basic Research Question

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer: Combine multidimensional NMR spectroscopy (1H, 13C, and 2D COSY/HSQC) to confirm backbone connectivity and stereochemistry. Pair this with high-performance liquid chromatography (HPLC) using a C18 column and UV detection at 254 nm to assess purity (>98%). For molecular weight validation, employ high-resolution mass spectrometry (HRMS) in ESI+ mode. X-ray crystallography is recommended if crystalline derivatives are obtainable .

Advanced Research Question

Q. How do researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts, accounting for solvent effects (e.g., PCM model for DMSO or water). Validate discrepancies using variable-temperature NMR to probe dynamic conformational changes. Cross-reference with solid-state infrared spectroscopy (IR) to identify hydrogen-bonding patterns that may influence shifts .

Advanced Research Question

Q. What methodologies are employed to study the bioreactivity or metabolic pathways of this compound in model organisms?

Methodological Answer: Use isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) combined with LC-MS/MS to track metabolic incorporation in cell cultures or in vivo models. Pair this with CRISPR-Cas9 gene editing to knock out putative metabolic enzymes (e.g., amidases or oxidoreductases) and assess pathway disruption. Metabolomic profiling via untargeted mass spectrometry can identify downstream metabolites .

Basic Research Question

Q. What solvent systems are optimal for enhancing the solubility of this compound in experimental setups?

Methodological Answer: Apply the Hansen solubility parameter (HSP) approach to screen solvents with similar polarity (δD, δP, δH). Test binary mixtures (e.g., DMSO/water or THF/ethanol) using a phase diagram to identify co-solvent ratios that maximize solubility. Monitor aggregation thresholds via dynamic light scattering (DLS) at varying concentrations .

Advanced Research Question

Q. How can computational modeling predict the supramolecular interactions of this compound with biological targets?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina or Glide) to screen binding poses against protein targets (e.g., enzymes or receptors). Validate docking results with molecular dynamics (MD) simulations (AMBER or GROMACS) under physiological conditions (310 K, 150 mM NaCl). For electronic interaction details, apply QM/MM hybrid methods to model active-site residues .

Advanced Research Question

Q. What strategies address discrepancies between in vitro and in silico activity data for this compound derivatives?

Methodological Answer: Implement multi-parameter optimization (MPO) models to account for physicochemical properties (e.g., logP, polar surface area) influencing membrane permeability. Validate with surface plasmon resonance (SPR) assays to measure real-time binding kinetics (kon/koff). Use artificial membrane assays (PAMPA) to correlate computational permeability predictions with experimental data .

Basic Research Question

Q. How to design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer: Follow ICH Q1A guidelines for accelerated stability testing: expose the compound to pH 1–13 buffers at 40°C/75% RH and monitor degradation via HPLC. Apply Arrhenius kinetics to extrapolate shelf-life at 25°C. Identify degradation products using LC-QTOF-MS and propose degradation pathways (e.g., hydrolysis of the amide bond) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.